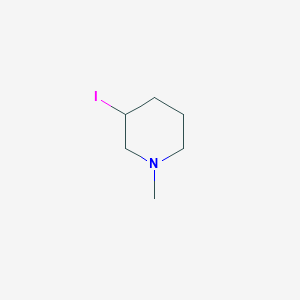

3-Iodo-1-methyl-piperidine

Description

3-Iodo-1-methyl-piperidine (CAS 1353944-56-5) is a six-membered heterocyclic compound with the molecular formula C₆H₁₂IN and a molecular weight of 225.07 g/mol . Structurally, it features a piperidine ring substituted with a methyl group at the 1-position and an iodine atom at the 3-position. This compound is cataloged as a specialty chemical, primarily used in research and organic synthesis.

Properties

IUPAC Name |

3-iodo-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOUGOZFCNFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-piperidine typically involves the iodination of 1-methyl-piperidine. A common method includes the reaction of 1-methyl-piperidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: Industrial production methods for 3-Iodo-1-methyl-piperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-methyl-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted piperidines.

Oxidation Products: Piperidinones.

Reduction Products: Reduced piperidine derivatives.

Scientific Research Applications

3-Iodo-1-methyl-piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom’s presence can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Iodo-Substituted Pyridine Derivatives

3-Iodo-4-methoxypyridine and 3-Iodo-2-methoxy-5-methylpyridine are pyridine-based analogs with iodine and methoxy/methyl substituents. These compounds differ from 3-Iodo-1-methyl-piperidine in their aromatic pyridine core versus the saturated piperidine ring.

- Key Differences :

- Aromaticity vs. Saturation : Pyridine derivatives exhibit aromatic stability, influencing reactivity and electronic properties, whereas piperidine’s saturated ring enhances conformational flexibility .

- Substituent Positioning : The position of iodine and methyl/methoxy groups affects steric and electronic interactions. For example, 3-Iodo-4-methoxypyridine may engage in hydrogen bonding via the methoxy group, a feature absent in 3-Iodo-1-methyl-piperidine .

Piperidine Derivatives with Functional Groups

3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7) shares the 1-methyl-piperidine backbone but replaces iodine with an aminomethyl group.

- Key Differences: Reactivity: The aminomethyl group introduces nucleophilic character, enabling peptide coupling or coordination chemistry, whereas iodine in 3-Iodo-1-methyl-piperidine facilitates halogen-bonding or Suzuki-Miyaura cross-coupling reactions . Applications: 3-(Aminomethyl)-1-Methylpiperidine is documented in pharmaceutical intermediates, while 3-Iodo-1-methyl-piperidine’s applications remain speculative without direct evidence .

Comparison with Bioactive Piperidine Derivatives

GlyT1 Inhibitors: 3-Amido-3-aryl-piperidines

highlights 3-amido-3-aryl-piperidines as potent GlyT1 inhibitors. These compounds share the piperidine core but feature amide and aryl substituents critical for target binding.

- Key Differences: Substituent Impact: The amido-aryl groups in GlyT1 inhibitors enable hydrogen bonding and π-π stacking with receptors, contrasting with the sterically bulky iodine in 3-Iodo-1-methyl-piperidine . Bioactivity: GlyT1 inhibitors exhibit nanomolar potency in neurological disorders, whereas 3-Iodo-1-methyl-piperidine lacks reported biological activity .

Comparison with Radiopharmaceutical Tracers

3-[¹²³I]Iodo-α-methyl-L-tyrosine (IMT) and 3-[¹²³I]Iodo-O-methyl-α-methyl-L-tyrosine (OMIMT) are iodinated amino acid analogs used in brain tumor imaging. While structurally distinct from 3-Iodo-1-methyl-piperidine, their iodine substituents enable comparative analysis of tumor-targeting efficacy.

Tumor-to-Brain (T/B) Ratios

- Key Insights: IMT and OMIMT exhibit lower T/B ratios than methionine, reducing their diagnostic sensitivity .

Biological Activity

3-Iodo-1-methyl-piperidine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-Iodo-1-methyl-piperidine is characterized by the presence of an iodine atom at the 3-position of the piperidine ring, coupled with a methyl group at the 1-position. This unique structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis typically involves the iodination of 1-methyl-piperidine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is generally performed in organic solvents like dichloromethane or acetonitrile under controlled conditions.

The biological activity of 3-Iodo-1-methyl-piperidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances binding affinity, potentially modulating the activity of target proteins.

Anticancer Properties

Research indicates that 3-Iodo-1-methyl-piperidine exhibits anticancer activity by inhibiting cell growth in various cancer cell lines. A study highlighted its effectiveness against certain types of cancer cells, suggesting a potential role in cancer therapy.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . It has shown effectiveness against specific bacterial strains, indicating its potential as an antimicrobial agent.

Case Study: Anticancer Activity

In a study published in Auctores, researchers investigated the effects of 3-Iodo-1-methyl-piperidine on human cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells through specific biochemical pathways .

Case Study: Antimicrobial Efficacy

Another research article examined the antimicrobial efficacy of 3-Iodo-1-methyl-piperidine against Gram-positive and Gram-negative bacteria. The findings indicated that the compound inhibited bacterial growth effectively, supporting its potential use in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Iodo-1-methyl-piperidine | Iodine at position 3, methyl at position 1 | Anticancer, antimicrobial |

| 1-Methyl-piperidine | Lacks iodine | Lower reactivity and biological activity |

| 3-Iodo-piperidine | Iodine present but no methyl | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.